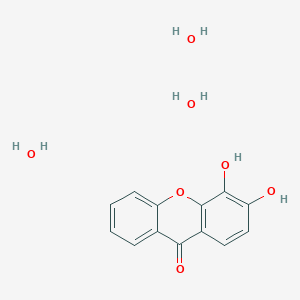
3,4-Dihydroxy-9H-xanthen-9-one trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-9H-xanthen-9-one trihydrate is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their yellow color and diverse biological activities. The molecular formula of this compound is C13H14O7, and it is characterized by the presence of two hydroxyl groups at the 3 and 4 positions on the xanthone scaffold .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthones, including 3,4-Dihydroxy-9H-xanthen-9-one trihydrate, typically involves the cyclization of polyphenolic precursors. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride . Another approach involves the use of zinc chloride and phosphoryl chloride to achieve better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthones often employs microwave heating to enhance reaction efficiency and yield. The use of ytterbium triflate as a catalyst has also been reported to improve the synthesis of xanthones from substituted phenols and substituted 2-hydroxybenzoic acids .
化学反应分析
Types of Reactions
3,4-Dihydroxy-9H-xanthen-9-one trihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydroxanthones, and various substituted xanthones, depending on the specific reaction conditions and reagents used .
科学研究应用
3,4-Dihydroxy-9H-xanthen-9-one trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex xanthone derivatives.
作用机制
The mechanism of action of 3,4-Dihydroxy-9H-xanthen-9-one trihydrate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 3,4-Dihydroxy-9H-xanthen-9-one trihydrate include:
- 3,6-Dihydroxy-9H-xanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
- 2,7-Dihydroxyspiro[9H-xanthene-9,1’(3’H)-isobenzofuran]-3’-one
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of hydroxyl groups at the 3 and 4 positions allows for specific interactions with biological targets and facilitates various chemical transformations .
属性
CAS 编号 |
870637-60-8 |
|---|---|
分子式 |
C13H14O7 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
3,4-dihydroxyxanthen-9-one;trihydrate |
InChI |
InChI=1S/C13H8O4.3H2O/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16;;;/h1-6,14,16H;3*1H2 |
InChI 键 |
PARPSISDOKVJGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



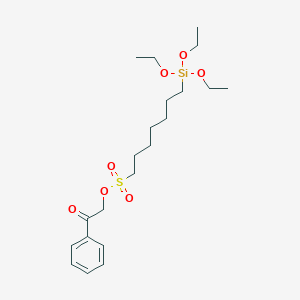
![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)
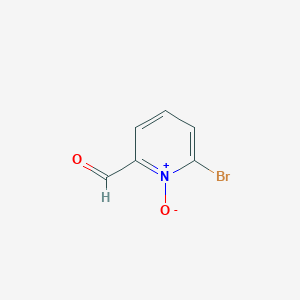

![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
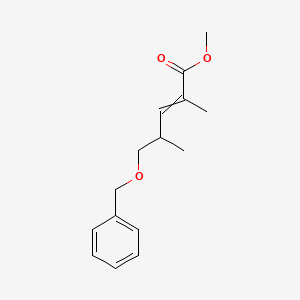
![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
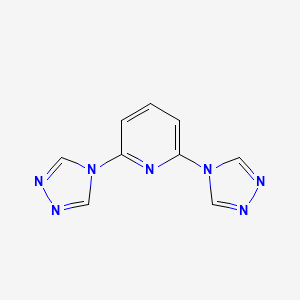
![4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14183553.png)
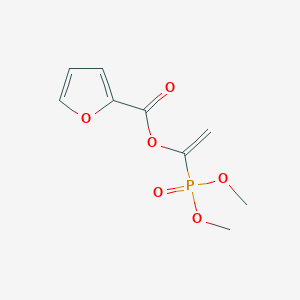
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
